3-(3-(Trifluoromethyl)phenyl)propiolic acid
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]-2-propynoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-trifluoromethylphenylboronic acid with a suitable alkyne precursor in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent mixture of toluene, water, and ethanol at ambient temperature .
Industrial Production Methods
Industrial production of 3-[3-(Trifluoromethyl)phenyl]-2-propynoic acid may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]-2-propynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alkenes, alkanes, and various substituted phenyl derivatives.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]-2-propynoic acid has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-2-propynoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)cinnamic acid
- 3-(Trifluoromethyl)benzoyl chloride
Uniqueness
Compared to similar compounds, 3-[3-(Trifluoromethyl)phenyl]-2-propynoic acid is unique due to the presence of both the trifluoromethyl group and the propynoic acid moiety.
Properties
Molecular Formula |
C10H5F3O2 |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,(H,14,15) |
InChI Key |
LWELXVFERPPBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CC(=O)O |
Origin of Product |
United States |
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